2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE
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Overview
Description
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole ring substituted with a chloronitrophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with 2-mercaptobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., K2CO3) in an organic solvent (e.g., DMF).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Reduction: Amino-substituted benzothiazoles.
Oxidation: Sulfoxides or sulfones of the benzothiazole derivative.
Scientific Research Applications
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole ring can also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
- 2-[(2-bromo-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
- 2-[(2-fluoro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole
Uniqueness
2-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-10-4-3-6-12(17(18)19)9(10)8-20-14-16-11-5-1-2-7-13(11)21-14/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEHSQVUEAHDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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